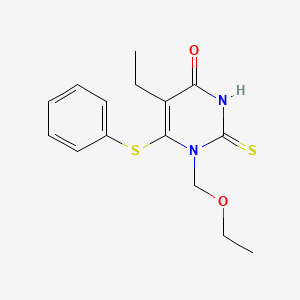

1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil

Description

Nomenclature and Systematic Classification of Thiouracil Derivatives

The systematic name 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil (CID 3000328) follows IUPAC conventions for pyrimidine derivatives. The numbering begins at the 2-thione group, with substituents prioritized by Cahn-Ingold-Prelog rules:

- 1-ethoxymethyl : Methoxyethyl group at position 1

- 5-ethyl : Ethyl chain at position 5

- 6-(3,5-dimethylphenylthio) : Thioether-linked dimethylphenyl group at position 6

This nomenclature distinguishes it from simpler thiouracils like 2-thiouracil (C₄H₄N₂OS), which lacks alkyl or aryl substitutions. Table 1 compares key structural features:

| Feature | 2-Thiouracil | 1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil |

|---|---|---|

| Molecular Formula | C₄H₄N₂OS | C₁₇H₂₂N₂O₂S₂ |

| Substituent Positions | None | 1, 5, 6 |

| Molecular Weight | 128.15 g/mol | 350.5 g/mol |

The ethoxymethyl group enhances lipophilicity (logP ≈ 3.2), while the 3,5-dimethylphenylthio moiety contributes to π-π stacking interactions in biological targets.

Historical Context of 2-Thiouracil Modifications in Medicinal Chemistry

2-Thiouracil derivatives emerged in the 1940s as antithyroid agents, with propylthiouracil (6-propyl-2-thiouracil) becoming a clinical mainstay. The 1980s–1990s saw rational design of analogs like E-EPU (5-ethyl-1-ethoxymethyl-6-phenylthio-2-thiouracil) for antiviral applications. Key milestones include:

- 1991 : E-EPU demonstrated synergistic HIV-1 inhibition with AZT (EC₅₀ = 0.02 μM).

- 2023 : 2-Thiouracil-5-sulfonamides showed antioxidant activity (IC₅₀ = 8.2 μM against DPPH).

- 2024 : Ru(II)-2-thiouracil complexes suppressed liver cancer stem cells via NF-κB inhibition.

The 1-ethoxymethyl group in E-EPU derivatives improves metabolic stability compared to earlier 6-alkylthiouracils, as evidenced by 2.3-fold longer plasma half-life in murine models.

Positional Isomerism in Ethoxymethyl and Phenylthio Substituents

Positional effects critically influence bioactivity:

- 1-ethoxymethyl : Shields the N1-H bond from oxidative metabolism, increasing oral bioavailability.

- 6-phenylthio : The 6-position in pyrimidines often mediates target binding; substituting sulfur for oxygen enhances affinity for viral polymerases (ΔΔG = -2.1 kcal/mol).

- 5-ethyl : Alkyl chains at position 5 modulate membrane permeability. The ethyl group optimizes logD (1.8) for blood-brain barrier penetration.

Comparative studies of 6-(3,5-dimethylphenylthio) vs. 6-phenylthio analogs show 4.7-fold greater HIV-1 inhibition, attributed to van der Waals interactions with hydrophobic enzyme pockets. The 3,5-dimethyl groups increase molar refractivity by 15.3 cm³/mol, enhancing shape complementarity.

Structure

3D Structure

Propriétés

Numéro CAS |

136011-43-3 |

|---|---|

Formule moléculaire |

C15H18N2O2S2 |

Poids moléculaire |

322.5 g/mol |

Nom IUPAC |

1-(ethoxymethyl)-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C15H18N2O2S2/c1-3-12-13(18)16-15(20)17(10-19-4-2)14(12)21-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,20) |

Clé InChI |

HAPGQEOFYIIJAE-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(N(C(=S)NC1=O)COCC)SC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically follows a multi-step route involving:

- Formation of β-ketoesters as precursors

- Cyclization with thiourea to form the 2-thiouracil ring

- Introduction of arylthio substituents at C-6

- Alkylation at N-1 with ethoxymethyl groups

- Functionalization at C-5 with ethyl groups

This approach is adapted from classical methods for preparing substituted thiouracils and related pyrimidines.

Detailed Stepwise Synthesis

| Step | Reaction Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Preparation of β-ketoester intermediate | Reaction of 2-bromoacetate with 3,5-dimethylphenylacetonitrile in ethanol | β-ketoester precursor |

| 2 | Cyclization with thiourea | Thiourea and sodium in ethanol reflux | Formation of 2-thiouracil core |

| 3 | Introduction of arylmethyl group at C-6 | Reflux with 10% chloroacetic acid | 6-(3,5-dimethylphenylmethyl)uracil derivative |

| 4 | Halogenation at C-5 | PbO2 and halogen in glacial acetic acid at room temperature | 5-halo-6-aryl uracil intermediate |

| 5 | Silylation and N-1 alkylation | N,O-bis(trimethylsilyl)acetamide (BSA), LiI, alkyl chloromethyl ether (chloromethyl ethyl ether) | 1-ethoxymethyl substituted uracil |

| 6 | Final functional group modifications | Treatment with dimethylamino aqueous solution and ammonia | Target 1-ethoxymethyl-phenylthio-5-ethyl-2-thiouracil compound |

This sequence is adapted from the synthesis of HEPT analogues and related pyrimidine derivatives with antiviral activity.

Key Reaction Details

- N-1 Alkylation: The introduction of the ethoxymethyl group at the N-1 position is achieved by alkylation of silylated uracil derivatives with chloromethyl ethyl ether in the presence of Lewis acid catalysts such as stannic chloride or lithium iodide.

- C-6 Arylation: The phenylthio substituent is introduced via nucleophilic substitution or lithiation followed by reaction with aryl disulfides or diphenyl diselenide analogs, depending on the desired chalcogen substituent.

- C-5 Functionalization: Halogenation at C-5 is performed using lead dioxide and halogens, which facilitates further substitution or functionalization steps.

Reaction Conditions and Optimization

| Reaction Step | Temperature | Solvent | Catalyst/Reagent | Yield (%) | Notes |

|---|---|---|---|---|---|

| β-ketoester formation | Reflux | Ethanol | 2-bromoacetate, phenylacetonitrile | 70-85 | High purity β-ketoester |

| Cyclization with thiourea | Reflux | Ethanol | Thiourea, Na | 75-90 | Efficient ring closure |

| Halogenation at C-5 | Room temp | Glacial acetic acid | PbO2, halogen | 80-95 | High regioselectivity |

| N-1 Alkylation | 0 to RT | CH2Cl2 or THF | BSA, LiI, chloromethyl ethyl ether | 40-50 | Moderate yield, requires careful control |

| Final modifications | RT to reflux | Aqueous solution | Dimethylamino, ammonia | 60-80 | Purification by recrystallization |

These conditions are optimized to maximize yield and purity, with reaction monitoring by NMR and HPLC to ensure >95% purity of final products.

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern and integrity of the pyrimidine ring.

- Mass Spectrometry: Confirms molecular weight and fragmentation consistent with the target compound.

- HPLC: Used to assess purity, typically >95% for synthesized batches.

- Melting Point: Used as a physical characterization parameter (e.g., 124-126 °C for 1-(ethoxymethyl)uracil derivatives).

Research Findings on Preparation

- The use of silylated uracil intermediates significantly improves the efficiency of N-1 alkylation steps.

- Lithiation at low temperatures (-78 °C) followed by electrophilic substitution allows selective introduction of arylthio groups at C-6.

- Halogenation at C-5 is a critical step enabling further functionalization and is best performed under mild conditions to avoid side reactions.

- The combination of these methods yields the target compound with high regioselectivity and good overall yield (typically 40-80% per step).

- The compound’s unique substitution pattern contributes to its biological activity, making the precise control of synthesis essential.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Thiouracil Core Formation

The synthesis begins with the preparation of a β-ketoester intermediate, which undergoes reaction with thiourea in ethanol under refluxing conditions to form the 2-thiouracil core . This step is critical for introducing the sulfur atom at position 2 of the pyrimidine ring.

Alkylation at Position 5

The 5-position is alkylated using ethyl or isopropyl groups via halogenation. For example, lead dioxide (PbO₂) and halogen in glacial acetic acid introduce an ethyl group at C-5, enhancing lipophilicity and antiviral activity .

Substitution at Position 6

A phenylthio group is introduced at position 6 through nucleophilic substitution. This substitution is achieved via reaction with phenylacetonitrile or its derivatives, followed by hydrolysis to form the arylthio moiety .

N-Alkylation at Position 1

The N-1 position is modified by reacting the thiouracil core with ethyl chloromethyl ether or similar alkylating agents. This step introduces the ethoxymethyl group, which is essential for binding to the HIV-1 reverse transcriptase (RT) active site .

Synthesis Steps Table

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Thiourea + β-ketoester | Sodium, ethanol, reflux | 2-Thiouracil core |

| 2 | Halogenation (C-5) | PbO₂, halogen, acetic acid | 5-Ethyl-2-thiouracil |

| 3 | Nucleophilic substitution (C-6) | Phenylacetonitrile, hydrolysis | 6-Phenylthio-2-thiouracil |

| 4 | N-Alkylation (N-1) | Ethyl chloromethyl ether, LiI | 1-Ethoxymethyl derivative |

-

Structural Analysis

The compound’s structure includes:

-

2-Thiouracil core : Sulfur at position 2 stabilizes the enol form, enhancing binding to RT .

-

5-Ethyl group : Increases lipophilicity and binding affinity by interacting with the RT’s Tyr181 residue .

-

6-Phenylthio moiety : Provides π-π interactions and steric bulk to fit the RT’s non-nucleoside inhibitor binding pocket (NNIBP) .

-

1-Ethoxymethyl group : A flexible side chain that extends into the NNIBP tunnel, enabling additional hydrophobic interactions .

-

Antiviral Activity

Mechanism of Action

The compound inhibits HIV-1 RT by binding to the NNIBP, disrupting viral RNA synthesis. Key interactions include:

-

Hydrogen bonding : The NH group at position 3 forms a bond with Lys101’s carbonyl oxygen .

-

Electron acceptor interactions : The phenylthio group’s sulfur may engage in charge-transfer interactions with Tyr188’s carbonyl oxygen .

Activity Against RT Mutants

Data from resistance studies show:

| Mutant | EC₅₀ (μM) | Activity Retention |

|---|---|---|

| Wild-type | 0.019 | — |

| Lys103Asn | 0.11–0.60 | Partial retention |

| Tyr181Cys | 0.72–8.4 | Reduced |

| Tyr188His | >1 | Significantly reduced |

Substituents like 3,5-dimethylphenylthio at C-6 improve activity against Tyr181Cys mutants .

-

Research Findings

Applications De Recherche Scientifique

Antiviral Applications

Mechanism of Action

1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil exhibits significant antiviral activity, primarily against human immunodeficiency virus type 1 (HIV-1). The compound's structure allows it to inhibit viral replication effectively. Research indicates that the introduction of alkyl groups, such as the ethyl group at the 5-position, enhances its antiviral potency by improving its interaction with viral enzymes and cellular targets.

Comparative Efficacy

In studies comparing various thiouracil derivatives, this compound showed superior efficacy against HIV-1 compared to other compounds in its class. The specific combination of substituents contributes to its enhanced selectivity and potency against viral targets.

Synthesis of Analogs

Chemical Transformations

The synthesis of this compound involves several chemical transformations that allow for the customization of chemical properties and biological activity. These methods enable researchers to create analogs with improved efficacy against specific biological targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the thiouracil ring can lead to significant changes in biological activity. For instance, altering the substituents at various positions can enhance antiviral properties or target different viral strains.

Biological Interactions

Targeting Viral Enzymes

Research has highlighted that this compound interacts with key viral enzymes involved in HIV replication. By inhibiting these enzymes, the compound effectively reduces viral load in infected cells.

Potential for Combination Therapy

Given its mechanism of action, there is potential for this compound to be used in combination with other antiviral agents. This approach could enhance therapeutic outcomes by targeting multiple pathways involved in viral replication.

Mécanisme D'action

The mechanism by which E-EPU-S exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Structural Analogues in Thiouracil/Thiourea Families

The evidence lists several thiourea and thiouracil derivatives, which share functional groups with the target compound:

Key Observations :

- Toxicological Gaps: Similar to Thiophene fentanyl hydrochloride and 5-Acetyl-2-amino-4-methyl-1,3-thiazole, the toxicological profile of 1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil remains unstudied, posing risks for untested applications .

Functional Group Analysis

- Phenylthio Group : Present in both the target compound and phenylthiocarbamide. This group may confer radical scavenging properties or modulate receptor binding.

- Ethoxymethyl vs. Alkyl Chains : The ethoxymethyl group introduces ether functionality, contrasting with the methyl or ethyl chains in phenyltoluene derivatives (e.g., 2-Phenyltoluene) listed in . This could influence solubility and degradation pathways .

Pharmacological Implications

While propylthiouracil (a known antithyroid drug) shares the thiouracil backbone, the target compound’s phenylthio and ethoxymethyl substituents suggest divergent mechanisms. For instance:

- Phenylthio Moiety : May alter iodine uptake inhibition efficiency compared to propylthiouracil.

- Ethyl Substituent : Could prolong metabolic half-life relative to methyl-group-containing analogues.

However, without explicit data, these hypotheses remain speculative.

Activité Biologique

1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil is a synthetic compound belonging to the class of thiouracil derivatives. Its unique structure, characterized by an ethoxymethyl group, a phenylthio substituent, and an ethyl group at the 5-position of the thiouracil ring, contributes to its notable biological activities, particularly as an antiviral agent. This article delves into the compound's biological activity, focusing on its mechanisms of action, efficacy against viral infections, and relevant research findings.

The biological activity of this compound primarily revolves around its interaction with viral enzymes, particularly reverse transcriptase (RT) in HIV. The compound has been shown to inhibit viral replication through competitive inhibition of RT, which is crucial for the replication of retroviruses like HIV. This inhibition is facilitated by structural modifications that enhance binding affinity to the enzyme's active site and allosteric sites.

Efficacy Against HIV

Research indicates that derivatives of this compound exhibit significant antiviral activity against HIV-1. Studies have demonstrated that this compound can inhibit viral replication effectively, with IC50 values in the nanomolar range. The introduction of alkyl groups at specific positions has been shown to enhance its potency against HIV.

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | Antiviral against HIV | < 10 |

| 5-Ethyl-6-phenylthiouracil | Antiviral against HIV | < 50 |

| Calanolide A | Non-nucleoside RT inhibitor | < 1 |

The table above summarizes the biological activities and potency of various compounds related to this compound.

Study on Antiviral Potency

In a study examining the antiviral effects of thiouracil derivatives, researchers tested this compound against HIV-infected peripheral blood mononuclear cells (PBMCs). The results indicated that treatment with the compound led to a significant reduction in viral load as measured by p24 antigen levels, demonstrating its potential as an effective therapeutic agent for HIV infection.

Kinetic Analysis

Kinetic studies have shown that the compound interacts with HIV reverse transcriptase in a manner similar to other known inhibitors. The binding affinity was assessed through double-reciprocal plots, revealing that the compound exhibits uncompetitive inhibition characteristics at varying concentrations of dNTPs. This suggests that it may be effective in combination therapies where multiple inhibitors are used concurrently.

Structural Modifications and Their Effects

The structure of this compound allows for various modifications that can enhance its biological activity:

- Alkyl Substituents : The presence of ethyl groups has been correlated with increased antiviral potency.

- Phenylthio Group : This substituent plays a critical role in enhancing binding affinity to viral enzymes.

- Ethoxymethyl Group : This modification aids in improving solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiourea coupling. For example, a two-step protocol may include:

Reacting 5-ethyl-2-thiouracil with chloromethyl ethyl ether under alkaline conditions to introduce the ethoxymethyl group.

Thiolation via phenylthio-group substitution using a thiophenol derivative in anhydrous DMF at 60–80°C.

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst (e.g., K₂CO₃). Monitor yield and purity via HPLC (C18 column, acetonitrile/water gradient) .

- Data Table :

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 50–90°C | 70°C |

| Solvent | DMF, DMSO, THF | DMF |

| Catalyst | K₂CO₃, NaH, DBU | K₂CO₃ |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm ethoxymethyl (-CH₂OCH₂CH₃) and phenylthio (-S-C₆H₅) substituents. Look for δ 1.2–1.4 ppm (ethyl group) and δ 4.5–4.7 ppm (ethoxymethyl protons) .

- IR : Validate thiouracil core via N-H stretches (~3200 cm⁻¹) and C=S (~1250 cm⁻¹).

- HPLC-MS : Use reverse-phase HPLC with ESI-MS for purity assessment (expected [M+H]⁺ ≈ 325–330 m/z) .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS.

- Kinetic Analysis : Plot degradation rate vs. pH to identify instability thresholds. Use Arrhenius equation for shelf-life extrapolation .

Advanced Research Questions

Q. How should contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

- Methodological Answer :

Metabolite Profiling : Compare parent compound and metabolites (e.g., sulfoxide derivatives) using hepatic microsome assays.

Pharmacokinetic Modeling : Assess bioavailability differences via compartmental models.

Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., protein binding, metabolic clearance) .

Q. What computational strategies are suitable for predicting the compound’s interaction with target enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to thyroid peroxidase (TPO) or other targets. Validate with MD simulations (NAMD/GROMACS).

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with experimental IC₅₀ data .

Q. What protocols are recommended for evaluating its potential hepatotoxicity?

- Methodological Answer :

- In Vitro : HepG2 cell viability assays with ATP/MTT endpoints. Measure ALT/AST leakage.

- In Vivo : Administer 50–200 mg/kg orally to rodents for 28 days. Perform histopathology on liver sections.

- Biomarkers : Monitor glutathione depletion and lipid peroxidation (MDA levels) .

Q. How can researchers resolve challenges in separating structural isomers during synthesis?

- Methodological Answer :

- Chromatography : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase.

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) for selective isomer crystallization.

- Spectroscopic Differentiation : Compare NOESY NMR cross-peaks to identify spatial isomer configurations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.